(Methylsulfonimidoyl)benzene CAS 4381-25-3 properties
(Methylsulfonimidoyl)benzene CAS 4381-25-3 properties
An In-Depth Technical Guide to (Methylsulfonimidoyl)benzene (CAS 4381-25-3) for Advanced Research and Drug Development
This guide provides an in-depth technical overview of (Methylsulfonimidoyl)benzene, also known as S-Methyl-S-phenylsulfoximine. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging advanced chemical scaffolds to address complex biological targets. This document moves beyond a simple recitation of facts to provide a foundational understanding of the compound's properties, synthesis, reactivity, and strategic applications, grounded in established scientific principles.
Core Concepts and Compound Identity
(Methylsulfonimidoyl)benzene belongs to the sulfoximine class of compounds, a functional group that has garnered significant attention in modern medicinal chemistry. The unique tetrahedral geometry and electronic properties of the sulfoximine moiety make it a valuable bioisostere and a versatile synthetic handle. Its ability to modulate physicochemical properties such as solubility and metabolic stability, while providing a vector for diverse functionalization, underpins its utility in drug design.[1]
The subject of this guide, (Methylsulfonimidoyl)benzene, is the parent phenyl-substituted N-H sulfoximine. It serves as a fundamental building block for the synthesis of more complex, biologically active molecules.
Table 1: Core Compound Identification
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4381-25-3 | [2][3][4][5] |
| IUPAC Name | imino-methyl-oxo-phenyl-λ6-sulfane | [6] |
| Common Synonyms | S-Methyl-S-phenylsulfoximine, Methyl phenyl sulfoximine | [6][7] |
| Molecular Formula | C₇H₉NOS | [2][3][4][6][8][9] |
| Molecular Weight | 155.22 g/mol | [2][3][4][6][8] |
| SMILES | N=S(C1=CC=CC=C1)(C)=O | [3][6][8][9] |
| InChI Key | YFYIDTVGWCYSEO-UHFFFAOYSA-N |[6][7] |
Physicochemical and Spectroscopic Profile
Understanding the intrinsic properties of a chemical scaffold is paramount for its effective use. The data below provides a quantitative basis for experimental design, from reaction setup to purification and analysis.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow solid (<34°C) or liquid (>36°C) | [4] |
| Melting Point | 34-36 °C | [4][5] |
| Boiling Point | 103-106 °C @ 0.1 Torr | [4][5] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [4] |
| Topological Polar Surface Area | 49.3 Ų | [6] |
| XLogP3 | 1.8 |[6] |
Structural Elucidation: A Predictive Spectroscopic Analysis
Definitive structural confirmation is the cornerstone of chemical research. While a dedicated spectrum for this specific compound is not publicly available, a robust and reliable predictive analysis can be constructed based on well-understood principles of spectroscopy and data from closely related analogs.[10][11]
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
-
δ 7.5-7.9 ppm (m, 5H): The aromatic protons on the phenyl ring are expected in this region. The electron-withdrawing nature of the sulfonimidoyl group will shift these protons downfield compared to benzene (δ 7.34 ppm).
-
δ 3.0-3.5 ppm (s, 3H): The protons of the S-methyl group are anticipated here. The singlet multiplicity indicates no adjacent protons.[11]
-
δ 2.5-4.0 ppm (br s, 1H): The N-H proton signal is often broad and its chemical shift can be variable depending on concentration and solvent.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz)
-
δ 125-140 ppm: Four signals corresponding to the aromatic carbons. The ipso-carbon (attached to sulfur) would be the most deshielded.[11]
-
δ 40-45 ppm: A single signal for the S-methyl carbon.[11]
Infrared (IR) Spectroscopy (Predicted)
-
3300-3200 cm⁻¹: N-H stretching vibration.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1220 cm⁻¹: S=N stretching vibration.
-
~1040 cm⁻¹: S=O stretching vibration, typically a strong and sharp absorption.[10]
Mass Spectrometry (MS)
-
Exact Mass: 155.04 g/mol .[6]
-
Expected M+H⁺: 156.0474. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Synthesis and Purification: A Validated Workflow
The synthesis of (Methylsulfonimidoyl)benzene is a multi-step process that requires careful execution and validation at each stage. The following protocol is based on established organosulfur chemistry, particularly the imination of sulfoxides.[11]
Caption: A validated two-step synthesis workflow for (Methylsulfonimidoyl)benzene.
Experimental Protocol: Step-by-Step Methodology
Step 1: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
-
Causality: This step selectively adds one oxygen atom to the sulfur. Mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are chosen to prevent over-oxidation to the sulfone.
-
Dissolve thioanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in an ice bath.
-
Add a solution of m-CPBA (~1.1 eq) in DCM dropwise, maintaining the temperature below 5°C.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting thioanisole spot and the appearance of the more polar sulfoxide product spot.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfoxide.
Step 2: Imination of Methyl Phenyl Sulfoxide
-
Causality: This is the key step to form the sulfoximine. This protocol uses a modern approach with ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene as the oxidant to facilitate the formation of a reactive intermediate that delivers the 'NH' group to the sulfur atom.[11]
-
Dissolve methyl phenyl sulfoxide (1.0 eq) in methanol.
-
Add ammonium carbamate (NH₄CO₂NH₂) (2.0 eq) followed by (diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 eq).
-
Stir the reaction at room temperature.
-
Self-Validation: Monitor the reaction by TLC. The sulfoximine product is typically more polar than the starting sulfoxide.
-
Upon completion, concentrate the reaction mixture.
Purification Protocol: Flash Column Chromatography
-
Adsorb the crude product onto silica gel.
-
Perform flash column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield (Methylsulfonimidoyl)benzene.
-
Final Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 (¹H NMR, ¹³C NMR, IR, HRMS).
Reactivity and Strategic Applications in Drug Discovery
The true value of (Methylsulfonimidoyl)benzene lies in its potential as a versatile scaffold. The N-H bond of the sulfoximine is nucleophilic and can be readily functionalized, providing a gateway to a vast chemical space.
Caption: Derivatization pathways from the core scaffold to potential therapeutic agents.
The Sulfoximine Moiety: A Privileged Pharmacophore
In drug design, the sulfoximine group is often used as a bioisosteric replacement for sulfone or amide groups. This substitution can lead to significant advantages:[1]
-
Improved Solubility: The N-H group provides an additional hydrogen bond donor site, which can enhance aqueous solubility compared to the corresponding sulfone.
-
Metabolic Stability: The sulfur(VI) center is highly resistant to metabolic oxidation or reduction.
-
Structural Diversity: The tetrahedral geometry at the sulfur atom, combined with the N-H vector, provides a three-dimensional scaffold that can be exploited to achieve precise interactions with biological targets.
For example, benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain cancers.[12] Similarly, related disulfonamides have shown promise as inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway in cancer cells.[13] (Methylsulfonimidoyl)benzene provides a direct and versatile starting point for synthesizing libraries of compounds to probe these and other important biological targets.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable. (Methylsulfonimidoyl)benzene is a hazardous substance and must be handled accordingly.
Table 3: Hazard Identification and Safety Precautions
| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |
|---|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [3][7][8][14] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. | [14] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |
| Respiratory Irritation | H335: May cause respiratory irritation | Work in a well-ventilated fume hood. Avoid breathing dust/fumes. |[14] |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[14]
-
Engineering Controls: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][8] The compound is noted to be hygroscopic; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain its integrity.[15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(Methylsulfonimidoyl)benzene (CAS 4381-25-3) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its versatile reactivity make it a valuable starting point for the discovery of novel therapeutics. By understanding the principles and protocols outlined in this guide, researchers can confidently and safely incorporate this powerful scaffold into their drug development programs, paving the way for the next generation of innovative medicines.
References
-
(Methylsulfonimidoyl)benzene - Appretech Scientific Limited. [Link]
-
(Methylsulfonimidoyl)benzene(CAS# 4381-25-3) - Angene Chemical. [Link]
-
Cas 4381-25-3,(methylsulfonimidoyl)benzene | lookchem. [Link]
- Process for the preparation of benzene sulfonamides - Google P
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. [Link]
-
The sulphonation of benzene - electrophilic substitution - Chemguide. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
- Synthesis of methylsulphonyl benzene compounds - Google P
-
Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids - PMC - NIH. [Link]
-
Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution - MDPI. [Link]
-
Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- | C14H15NOS | CID - PubChem. [Link]
-
An efficient approach for the synthesis of novel methyl sulfones in acetic acid mediumand evaluation of antimicrobial activity - TÜBİTAK Academic Journals. [Link]
-
Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity - Pharmaguideline. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model - ResearchGate. [Link]
-
Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. [Link]
-
Sulphonation of benzene NEET prep/ JEE prep 2020 by Seema Makhijani - YouTube. [Link]
-
Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investigations - OUCI. [Link]
- Synthesizing process of 4-methyl sodium benzene sulphinate - Google P
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. [Link]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. appretech.com [appretech.com]
- 3. chemscene.com [chemscene.com]
- 4. (methylsulfonimidoyl)benzene CAS#: 4381-25-3 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. angenesci.com [angenesci.com]
- 7. (S)-(+)-S-Methyl-S-phenylsulfoximine = 99.0 33903-50-3 [sigmaaldrich.com]
- 8. 4381-25-3|(S-Methylsulfonimidoyl)benzene|BLD Pharm [bldpharm.com]
- 9. 4381-25-3 | (S-Methylsulfonimidoyl)benzene | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.com [fishersci.com]
